4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine
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Overview
Description
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ringThe triazole ring is known for its stability and ability to participate in a variety of chemical reactions, while the piperidine ring is a common structural motif in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of a copper catalyst and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.
Substitution: Both the triazole and piperidine rings can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules and piperidine derivatives, such as:
1H-1,2,3-triazole derivatives: These compounds share the triazole ring but may have different substituents or additional rings.
Piperidine derivatives: These compounds contain the piperidine ring but may lack the triazole ring or have different substituents.
Uniqueness
The uniqueness of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine lies in its combination of the triazole and piperidine rings, which imparts a unique set of chemical and biological properties.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
UQXGXVADESAMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)C2CCNCC2 |
Origin of Product |
United States |
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